2-Chloro-1-(2-ethylphenyl)ethanone
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Overview
Description
2-Chloro-1-(2-ethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and an ethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylphenyl)ethanone typically involves the chlorination of 1-(2-ethylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-(2-ethylphenyl)ethanone is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted ethanones.
Reduction: The carbonyl group (C=O) in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are commonly used under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones, such as 2-hydroxy-1-(2-ethylphenyl)ethanone.
Reduction: 2-Chloro-1-(2-ethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2-ethylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylphenyl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-chlorophenyl)ethanone: Similar in structure but with a chlorine atom on the phenyl ring instead of an ethyl group.
2-(2-Chlorophenyl)-1-phenylethanone: Contains a phenyl group instead of an ethyl group.
2-Chloro-1-(4-ethylphenyl)ethanone: Similar structure with the ethyl group in the para position.
Uniqueness
2-Chloro-1-(2-ethylphenyl)ethanone is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it valuable in the synthesis of specific organic compounds and in research applications where precise chemical behavior is required.
Properties
IUPAC Name |
2-chloro-1-(2-ethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKIFOCSBZTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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